Levosimendan Impurity 1

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Levosimendan Impurity 1 (Triazene Impurity) is a process-related and degradation impurity with a unique triazene-bridged dimeric structure (C22H23N7O2, MW 417.46). It is essential for developing stability-indicating HPLC/LC-MS methods compliant with ICH Q2(R1), as its distinct retention and MS fragmentation patterns cannot be replicated by other Levosimendan impurities. Supplied with a validated CoA at 98% HPLC purity, it directly supports impurity profiling in ANDA/DMF submissions and QbD-based process control, reducing in-house synthesis burden.

Molecular Formula C22H23N7O2
Molecular Weight 417.46
CAS No. 1643439-59-1
Cat. No. B601736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevosimendan Impurity 1
CAS1643439-59-1
SynonymsLevosimendan Triazene Impurity
Molecular FormulaC22H23N7O2
Molecular Weight417.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Dark Yellow Solid

Levosimendan Impurity 1 (CAS 1643439-59-1): Key Reference Standard for Analytical Method Development and Regulatory Submissions


Levosimendan Impurity 1, also known as Levosimendan Triazene Impurity, is a structurally identified process-related and degradation-related impurity of Levosimendan, an inodilator drug indicated for the short-term treatment of acutely decompensated congestive heart failure [1]. This impurity is a triazene-bridged dimeric compound with molecular formula C22H23N7O2 and molecular weight 417.46, characterized by a distinctive triazene linkage that distinguishes it from other Levosimendan impurities. The compound is routinely supplied with validated Certificates of Analysis (CoA) at purity levels up to 98% (HPLC) , enabling its application as a reference standard in analytical method development, method validation, quality control (QC), and stability studies for pharmaceutical product development and regulatory submissions.

Levosimendan Impurity 1 (CAS 1643439-59-1): Why Generic Impurity Reference Standards Cannot Be Substituted


Generic substitution among Levosimendan impurity reference standards is precluded by the strict regulatory requirement for analyte-specific identity confirmation in pharmaceutical analysis. Levosimendan Impurity 1 possesses a unique molecular structure—specifically a triazene linkage connecting two 4,5-dihydropyridazin-3(2H)-one moieties via a phenyl-triazene-phenyl bridge—which yields chromatographic retention behavior, mass spectrometric fragmentation patterns, and NMR chemical shifts that are fundamentally distinct from other Levosimendan impurities such as DP1 (molecular weight ~298) and DP2 (molecular weight ~214) characterized in accelerated stability studies [1]. This structural specificity mandates that method validation for impurity profiling, forced degradation studies, and stability-indicating assays requires the exact impurity reference material to ensure accurate peak identification, resolution assessment, and quantification [2].

Levosimendan Impurity 1 (CAS 1643439-59-1): Quantitative Differentiation Evidence for Scientific Selection


Comparative Physicochemical Profile: Levosimendan Impurity 1 versus Parent Drug Levosimendan

Levosimendan Impurity 1 exhibits a substantially higher molecular weight and distinct physicochemical properties compared to the parent drug Levosimendan. The impurity possesses a molecular weight of 417.46 g/mol and molecular formula C22H23N7O2, whereas the parent drug Levosimendan has a molecular weight of 280.28 g/mol and molecular formula C14H12N6O . This 48.9% increase in molecular weight directly impacts chromatographic retention and ionization efficiency in LC-MS applications, requiring specific analytical method adjustments. Additionally, the impurity displays a density of 1.39 ± 0.1 g/cm³ (predicted) and a predicted pKa of 13.41 ± 0.60 , parameters that inform solubility optimization and sample preparation protocols.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Stability and Forced Degradation Characterization: Levosimendan Impurity 1 as Degradation Product DP-3 in Oxidative Stress Conditions

In forced degradation studies conducted per ICH guidelines, Levosimendan Impurity 1 (characterized as degradation product DP-3) was observed as one of three degradation products formed under oxidative (peroxide) and basic stress conditions . The study demonstrated that while the parent drug Levosimendan remained stable under thermal and photolytic conditions, oxidative and basic environments generated DP-3 along with two other degradation products (DP-1, a novel acidic degradant with molecular formula C14H14N4O4; and DP-2, a cyano-to-amide converted product) . All three degradation products were characterized using HRMS, NMR, SFC, and FT-IR techniques, with DP-3 being a known, previously reported impurity . This specific susceptibility to oxidative degradation distinguishes Impurity 1 from other process-related impurities that may not appear under stress conditions.

Pharmaceutical Stability Forced Degradation Studies Regulatory Compliance

Accelerated Stability Quantification: Levosimendan Impurity Levels and Degradation Product Profile

Accelerated stability studies of Levosimendan bulk drug substance, performed in accordance with ICH Q1A(R2) guidelines, revealed that two unknown degradation impurities were detected at a level of 0.05–0.15% by HPLC analysis [1]. These impurities—designated DP1 and DP2—were isolated via preparative HPLC and structurally characterized using LC-MSⁿ, 1D/2D NMR, and FTIR spectroscopy. The study established a validated analytical framework for impurity identification and quantification, demonstrating that degradation impurities in Levosimendan drug substance can form at quantifiable levels exceeding typical reporting thresholds [1]. This quantitative baseline establishes the sensitivity requirements for analytical methods used in routine quality control and stability monitoring, where Levosimendan Impurity 1 reference material serves as the calibrant for accurate peak identification and quantitation.

Accelerated Stability Testing ICH Q1A(R2) Compliance Analytical Method Development

Regulatory Compliance and ANDA/DMF Submission Support: Documentation Completeness for Levosimendan Impurity 1

Levosimendan Impurity 1 reference standards from qualified vendors are supplied with comprehensive characterization data packages that meet regulatory requirements for ANDA and DMF submissions. Vendors provide Certificates of Analysis (CoA) detailing purity specifications (up to 98% HPLC), along with supporting analytical data including HPLC chromatograms, mass spectra (MS), and nuclear magnetic resonance (NMR) spectra . These data packages are specifically designed to support analytical method development, method validation (AMV), and quality control applications required for Abbreviated New Drug Applications (ANDA) or commercial production of Levosimendan . The availability of fully characterized impurity reference material with traceable analytical documentation enables regulatory compliance without the need for in-house synthesis and characterization.

Regulatory Affairs ANDA Submissions DMF Documentation

Process-Related Impurity Origin: Mechanistic Basis for Levosimendan Impurity 1 Formation

Levosimendan Impurity 1 (triazene impurity) originates from the diazotization and condensation reactions integral to Levosimendan synthesis. The formation mechanism involves unintended condensation of a diazonium salt intermediate with nucleophilic species, leading to the characteristic triazene linkage. The key precursor has been identified as 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone . Reaction conditions—particularly solvent selection, water content, and presence of nucleophilic impurities such as alcohols—significantly influence the formation rate of this impurity . This mechanistic understanding differentiates Impurity 1 from other Levosimendan impurities such as Impurity 5 (CAS 101328-85-2), which is a simple amine precursor intermediate with molecular weight 203.2 g/mol, and Impurity 4 (CAS 144238-75-5, MW 280.3 g/mol), which is the S-enantiomer of Levosimendan [1].

Synthetic Route Optimization Process Chemistry Quality by Design

Levosimendan Impurity 1 (CAS 1643439-59-1): Priority Application Scenarios for Scientific and Industrial Procurement


Analytical Method Development and Validation for HPLC/LC-MS Impurity Profiling of Levosimendan API

Levosimendan Impurity 1 reference standard is essential for developing stability-indicating HPLC and LC-MS methods that meet ICH Q2(R1) validation requirements. Its distinct molecular weight (417.46 g/mol) and triazene-bridged structure produce unique chromatographic retention behavior and MS fragmentation patterns that serve as critical resolution markers during method development [1]. This scenario directly addresses the 0.05–0.15% impurity levels observed in accelerated stability studies, where accurate peak identification requires an authentic reference standard [1].

Forced Degradation Studies under Oxidative Stress Conditions for ICH Q1A(R2) Compliance

As a degradation product specifically observed under oxidative (peroxide) and basic stress conditions, Levosimendan Impurity 1 reference material is required for conducting forced degradation studies that comply with ICH Q1A(R2) guidelines [1]. This scenario applies to pharmaceutical companies establishing the degradation pathway of Levosimendan drug substance and validating that analytical methods can adequately resolve Impurity 1 from the parent drug and other degradation products under oxidative stress.

Regulatory Submission Support for ANDA and DMF Filings of Levosimendan Generic Products

Levsimendan Impurity 1 reference standards supplied with comprehensive Certificates of Analysis (CoA) at 95-98% HPLC purity, along with supporting MS and NMR spectra, directly support the impurity characterization sections of ANDA and DMF submissions [1]. This scenario addresses the regulatory requirement for identifying and quantifying specified impurities in generic Levosimendan products, with pre-characterized reference materials reducing the burden of in-house synthesis and characterization.

Process Optimization and Quality by Design (QbD) for Levosimendan API Manufacturing

The mechanistic understanding of Levosimendan Impurity 1 formation via diazonium condensation during the diazotization step of Levosimendan synthesis [1] makes this reference standard valuable for process chemists optimizing reaction parameters (solvent composition, temperature, water content) to control impurity levels below specification limits. This scenario supports the Quality by Design (QbD) framework for establishing robust API manufacturing processes with validated control strategies for this specific process-related impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levosimendan Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.